molecular formula C12H12O3 B1204128 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid CAS No. 35981-68-1

2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid

Cat. No.: B1204128
CAS No.: 35981-68-1
M. Wt: 204.22 g/mol
InChI Key: XPPGZJCRWVAUBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SQ-20650 typically involves the reaction of cyclopropylcarbonyl chloride with phenylacetic acid in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the cyclopropylcarbonyl group .

Industrial Production Methods: Industrial production of SQ-20650 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: SQ-20650 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

SQ-20650: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of SQ-20650 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes , reducing the production of inflammatory mediators .

Comparison with Similar Compounds

    p-(Cyclopropylcarbonyl)phenylacetic acid: derivatives.

    Cyclopropylcarbonyl-substituted aromatic acids: .

Uniqueness: SQ-20650 is unique due to its specific structure, which includes a cyclopropylcarbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[4-(cyclopropanecarbonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11(14)7-8-1-3-9(4-2-8)12(15)10-5-6-10/h1-4,10H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPGZJCRWVAUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189542
Record name SQ 20650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35981-68-1
Record name 4-(Cyclopropylcarbonyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35981-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SQ 20650
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035981681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ 20650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQ-20650
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T55VUH1A6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Add purified [4-(4-chloro-1-oxobutyl)]-N-methoxy-N-methyl-benzeneacetamide (9.4 g, 330 mmol) to a solution of potassium hydroxide (22.0 g) in ethanol (160 mL). Stir 18 hours. Pour the solution into dilute hydrochloric acid (30 mL of concentrated hydrochloric acid in 500 mL of water). Extract the solution with three 500-mL portions of ethyl acetate. Dry the combined organic phases over anhydrous magnesium sulfate and concentrate to give the title compound (6.4 g, 95%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
95%

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